7-(Triphenylphosphonio)heptanoate hydrobromide

Beschreibung

Atomic Composition and Bonding Configuration

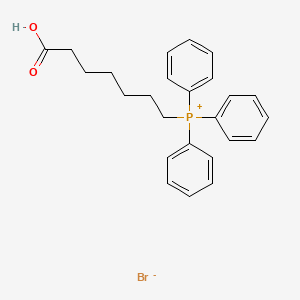

(6-Carboxyhexyl)triphenylphosphonium bromide (CAS: 50889-30-0) is a phosphonium salt with the molecular formula $$ \text{C}{25}\text{H}{28}\text{BrO}_2\text{P} $$ and a molecular weight of 471.4 g/mol. The structure consists of three phenyl groups, a 6-carboxyhexyl chain, and a bromide counterion. The central phosphorus atom exhibits a tetrahedral geometry, bonded to:

- Three aromatic rings via $$ \sigma $$-bonds.

- The 6-carboxyhexyl chain through a $$ \text{P–C} $$ single bond.

The 6-carboxyhexyl chain terminates in a carboxylic acid group ($$ \text{–COOH} $$), which contributes to the compound’s polarity. The bromide ion ($$ \text{Br}^- $$) balances the +1 charge on the phosphonium cation. Key bonding features include:

- Aromatic $$ \text{C–C} $$ bonds in the phenyl rings (1.39–1.41 Å).

- $$ \text{P–C} $$ bond lengths of ~1.80–1.85 Å.

- $$ \text{C–O} $$ bonds in the carboxylic acid group (1.21 Å for $$ \text{C=O} $$, 1.34 Å for $$ \text{C–OH} $$).

Table 1: Atomic composition and bond characteristics

| Component | Bond Type | Bond Length (Å) | Source |

|---|---|---|---|

| Phenyl rings | $$ \text{C–C} $$ | 1.39–1.41 | |

| Phosphorus–alkyl | $$ \text{P–C} $$ | 1.80–1.85 | |

| Carboxylic acid | $$ \text{C=O} $$ | 1.21 |

The SMILES notation ($$ \text{C1=CC=C(C=C1)P+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]} $$) and InChIKey ($$ \text{IASRMNRQZIRYHM-UHFFFAOYSA-N} $$) confirm the connectivity.

Crystallographic Analysis and Spatial Arrangement

X-ray diffraction studies of analogous triphenylphosphonium salts reveal monoclinic or orthorhombic crystal systems. For example, triphenylphosphonium bromide adopts a $$ Pnma $$ space group with unit cell parameters $$ a = 10.951 \, \text{Å}, b = 12.269 \, \text{Å}, c = 11.754 \, \text{Å} $$. The phosphonium cation in (6-carboxyhexyl)triphenylphosphonium bromide likely exhibits a gauche conformation in the alkyl chain, as observed in related carboxyalkylphosphonium salts.

Key crystallographic features:

- Packing interactions : Carboxylic acid groups form dimers via $$ \text{O–H} \cdots \text{O} $$ hydrogen bonds (2.65–2.70 Å).

- Anion-cation interactions : $$ \text{Br}^- $$ engages in $$ \text{C–H} \cdots \text{Br} $$ contacts (3.30–3.50 Å).

- Aromatic stacking : Phenyl rings exhibit edge-to-face interactions (4.2–4.5 Å).

Table 2: Crystallographic parameters for analogous compounds

Electronic Structure and Charge Distribution Patterns

Density functional theory (DFT) calculations on triphenylphosphonium derivatives show:

- A positive charge localized on phosphorus ($$ \delta^+ = +1.2 \, \text{e} $$).

- Electron-withdrawing effects from phenyl groups reduce electron density on the alkyl chain.

- The carboxylic acid group carries a partial negative charge ($$ \delta^- = -0.5 \, \text{e} $$).

Electrostatic potential maps highlight:

- High positive potential at the phosphorus center.

- Negative potential at the carboxylic oxygen atoms.

Charge distribution :

Tautomeric and Conformational Dynamics

The 6-carboxyhexyl chain adopts multiple conformations due to rotational freedom:

- Anti-gauche dynamics : The $$ \text{P–C–C–C} $$ torsion angle fluctuates between $$ -179^\circ $$ (anti) and $$ -77^\circ $$ (gauche).

- Carboxylic acid tautomerism : The $$ \text{–COOH} $$ group exists predominantly in the protonated form (pKa ~4.5).

Conformational stability is influenced by:

- Steric hindrance between the alkyl chain and phenyl groups.

- Intramolecular hydrogen bonding between $$ \text{–COOH} $$ and $$ \text{Br}^- $$.

Table 3: Conformational energy differences

| Conformation | Torsion Angle (°) | Relative Energy (kJ/mol) | Source |

|---|---|---|---|

| Anti | -179 | 0.0 | |

| Gauche | -77 | +0.3 |

Eigenschaften

CAS-Nummer |

50889-30-0 |

|---|---|

Molekularformel |

C25H28BrO2P |

Molekulargewicht |

471.4 g/mol |

IUPAC-Name |

7-triphenylphosphaniumylheptanoate;hydrobromide |

InChI |

InChI=1S/C25H27O2P.BrH/c26-25(27)20-12-1-2-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,1-2,12-13,20-21H2;1H |

InChI-Schlüssel |

IASRMNRQZIRYHM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[P+](CCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Route A: Direct Reaction of 6-Bromohexanoic Acid with Triphenylphosphine

- Procedure : A stoichiometric mixture of 6-bromohexanoic acid and triphenylphosphine is dissolved in acetonitrile.

- Reaction Conditions : The mixture is refluxed for approximately 18 hours to 68 hours, depending on scale and optimization.

- Isolation : Upon cooling, the phosphonium bromide precipitates as an off-white solid. It is then purified by filtration and flash chromatography using silica gel with solvents such as ethyl acetate and methanol.

- Yield : Typically around 86% yield is reported.

- Reference Example :

| Parameter | Details |

|---|---|

| Reactants | 6-Bromohexanoic acid (18 mmol) |

| Triphenylphosphine (18 mmol) | |

| Solvent | Acetonitrile (18 mL) |

| Temperature | Reflux (~80°C) |

| Time | 18 hours |

| Product Isolation | Filtration + Flash Chromatography |

| Yield | 86% |

| Product State | White solid |

This method is well documented in chemical synthesis databases and patent literature.

Route B: High-Temperature Solid-State Reaction

- Procedure : 6-Bromohexanoic acid is treated with an equimolar amount of triphenylphosphine and heated directly at elevated temperatures between 120°C and 160°C.

- Reaction Time : 2 to 6 hours under stirring.

- Work-up : The crude product is recrystallized from mixed solvents such as chloroform and ether to improve purity.

- Yield : High yields reported, up to 96%.

- Physical Properties : Melting point approximately 202–203°C.

- Reference Example :

| Parameter | Details |

|---|---|

| Reactants | 6-Bromohexanoic acid (0.132 mol) |

| Triphenylphosphine (0.132 mol) | |

| Temperature | 145°C |

| Time | 4 hours |

| Work-up | Recrystallization (chloroform/ether) |

| Yield | 96% |

| Product Melting Point | 202–203°C |

This method is described in patent literature and is suitable for larger scale synthesis due to shorter reaction time and high yield.

Solvent and Temperature Effects

- Solvent Choice : Acetonitrile is commonly used due to its polar aprotic nature, which favors SN2 reactions.

- Temperature : Elevated temperatures (reflux or 120–160°C) accelerate the reaction. Lower temperatures require longer reaction times.

- Purification : Flash chromatography and recrystallization are effective in obtaining high purity product.

Comparative Summary of Preparation Methods

| Aspect | Route A: Reflux in Acetonitrile | Route B: High-Temperature Solid-State |

|---|---|---|

| Starting Materials | 6-Bromohexanoic acid + Triphenylphosphine | Same |

| Solvent | Acetonitrile | None or minimal solvent during heating |

| Temperature | ~80°C (reflux) | 120–160°C |

| Reaction Time | 18–68 hours | 2–6 hours |

| Yield | ~86% | ~96% |

| Product Purification | Filtration + Chromatography | Recrystallization |

| Scalability | Suitable for lab scale | Suitable for industrial scale |

| Product Melting Point | Not specified | 202–203°C |

Additional Notes from Research Findings

- The reaction is robust and tolerant to the carboxylic acid functional group.

- Industrial production typically involves controlled heating and solvent optimization to maximize yield and purity.

- The phosphonium salt can be further used in Wittig reactions for the synthesis of α,β-unsaturated acids and related compounds.

- Some studies explore variations in the alkyl chain length and substituents to modify reactivity and solubility.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Carboxyhexyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

Common reagents used in reactions with (6-Carboxyhexyl)triphenylphosphonium bromide include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Wittig reaction, (6-Carboxyhexyl)triphenylphosphonium bromide can be used to synthesize 8-methyl-6-nonenoic acid .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

CTP is particularly noted for its ability to target mitochondria, making it a candidate for delivering therapeutic agents directly to these organelles. This characteristic is vital for treating mitochondrial diseases and cancers where mitochondrial dysfunction plays a key role. Its lipophilic nature allows it to accumulate in mitochondrial membranes, facilitating localized drug action.

Case Study: Mitochondrial Targeting

- In a study involving doxorubicin (DOX), CTP was used to create mitochondrial-targeted nanocarriers that improved the efficacy of DOX against multidrug-resistant cancer cells. The results demonstrated enhanced uptake of the drug in mitochondria, leading to increased apoptosis in cancer cells compared to non-targeted delivery systems .

Induction of Apoptosis in Cancer Cells

Research indicates that CTP can induce apoptosis by disrupting mitochondrial function. This property has been exploited in various studies aimed at understanding how mitochondrial-targeted compounds can selectively kill cancer cells.

Key Findings:

- CTP's interaction with mitochondrial membranes affects membrane potential and permeability, leading to metabolic changes that promote apoptosis pathways .

- Studies have shown that compounds similar to CTP can enhance the radical scavenging activity of modified peptides, which may contribute to their protective effects against oxidative stress in neuronal cells .

Interaction with Biological Membranes

CTP has been extensively studied for its interactions with biological membranes, particularly the mitochondrial membrane. These interactions can influence protein function and enzyme activity within mitochondria.

Research Highlights:

- The compound has been shown to modulate proteolytic stability and enhance the bioactivity of antioxidant peptides, suggesting potential applications in neuroprotection and anti-inflammatory therapies .

- Its ability to affect cellular metabolism positions CTP as a valuable tool in metabolic studies related to cancer and other diseases.

Wirkmechanismus

The mechanism of action of (6-Carboxyhexyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Biologische Aktivität

(6-Carboxyhexyl)triphenylphosphonium bromide (CTPP) is a phosphonium salt that has garnered attention for its potential biological applications, particularly in targeting mitochondria and enhancing therapeutic efficacy in various biomedical contexts. This article explores the compound's biological activity, including its pharmacokinetics, mechanisms of action, and relevant case studies.

- Molecular Formula: C25H28BrO2P

- Molecular Weight: 471.366 g/mol

- CAS Number: 50889-30-0

The compound features a triphenylphosphonium moiety, which is known for its ability to penetrate mitochondrial membranes due to its lipophilic nature. The carboxyhexyl group enhances solubility and interaction with biological systems.

Pharmacokinetics

CTPP exhibits several notable pharmacokinetic properties:

| Property | Value |

|---|---|

| Log P (octanol-water) | 5.34 |

| Skin Permeation (Log Kp) | -4.88 cm/s |

| BBB Permeant | Yes |

| CYP Inhibition | CYP2D6 inhibitor |

These properties suggest that CTPP can effectively permeate biological membranes, including the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Mitochondrial Targeting

CTPP is primarily recognized for its ability to target mitochondria. This property is crucial for therapies aimed at mitochondrial dysfunction, which is implicated in various diseases, including neurodegenerative disorders and cancer. The compound's mechanism involves:

- Membrane Potential Dependent Accumulation: CTPP accumulates in mitochondria due to the negative membrane potential characteristic of these organelles.

- Reactive Oxygen Species (ROS) Modulation: It has been shown to influence ROS levels within mitochondria, potentially leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

Recent studies have indicated that triphenylphosphonium derivatives, including CTPP, possess antimicrobial properties. The mechanism of action appears to involve:

- Disruption of Bacterial Membranes: CTPP can interact with bacterial membranes, leading to increased permeability and cell death.

- Potential as Antibiotics: In vitro studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its utility as a novel antimicrobial agent .

Case Studies

-

Mitochondrial Dysfunction in Cancer:

A study demonstrated that CTPP enhances the efficacy of photodynamic therapy (PDT) by promoting mitochondrial accumulation of therapeutic agents. This led to increased cytotoxicity against tumor cells in vitro and improved outcomes in animal models . -

Antimicrobial Efficacy:

Research evaluating the antimicrobial activity of CTPP derivatives found significant inhibition of bacterial growth at low concentrations. The study highlighted the potential for developing new classes of antibiotics based on phosphonium salts . -

Synergistic Effects with Other Compounds:

Investigations into the combination of CTPP with other therapeutic agents revealed synergistic effects that enhance overall treatment efficacy against resistant bacterial strains and tumor cells .

Q & A

Q. What are the key steps in synthesizing (6-Carboxyhexyl)triphenylphosphonium bromide, and how is purity ensured?

Synthesis typically involves:

- Quaternization : Reacting triphenylphosphine with 6-bromohexanoic acid in anhydrous solvents (e.g., dichloromethane) under inert gas to form the phosphonium salt .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and methanol/dichloromethane eluents) to remove unreacted starting materials .

- Characterization : Confirm purity via melting point analysis (204–210°C), FT-IR (carboxylic O-H stretch at ~2500–3000 cm⁻¹), and ¹H/³¹P NMR (δ ~24 ppm for phosphonium) .

Q. How does the carboxylic acid group influence its reactivity compared to alkyltriphenylphosphonium salts?

The terminal carboxylic acid enables:

- Conjugation : Covalent attachment to biomolecules (e.g., peptides) via carbodiimide-mediated coupling .

- Solubility modulation : pH-dependent solubility in aqueous buffers (soluble at pH >5 due to deprotonation) .

- Coordination chemistry : Potential metal chelation, which may require careful handling in metal-catalyzed reactions .

Q. What are standard protocols for quantifying mitochondrial uptake in cell studies?

- Fluorescent tagging : Conjugate with rhodamine or FITC via the carboxylic acid, then use flow cytometry or confocal microscopy to track subcellular localization .

- ICP-MS : Quantify phosphonium-associated bromide ions in isolated mitochondrial fractions .

- Controls : Include untagged compound and mitochondrial uncouplers (e.g., FCCP) to validate specificity .

Advanced Research Questions

Q. How do contradictory reports on its pro-apoptotic vs. cytoprotective effects arise, and how can they be resolved?

Discrepancies may stem from:

- Concentration thresholds : Low doses (≤1 µM) may enhance mitochondrial membrane potential (cytoprotection), while high doses (>10 µM) induce permeability transition pore opening (apoptosis) .

- Cell-type variability : Differences in mitochondrial membrane composition (e.g., cardiolipin content) affect accumulation .

- Experimental validation : Use orthogonal assays (e.g., JC-1 staining for membrane potential, caspase-3 activation for apoptosis) across multiple cell lines .

Q. What strategies optimize its use in Wittig reactions without side-product formation?

- Base selection : Use mild bases (e.g., NaHCO₃) instead of strong bases (e.g., NaOH) to minimize hydrolysis of the carboxylic acid .

- Temperature control : Reactions at 0–25°C reduce β-hydride elimination, a common side reaction in alkylphosphonium salts .

- Substrate compatibility : Avoid aldehydes with acidic α-protons (e.g., cinnamaldehyde), which promote undesired enolization .

Q. How does alkyl chain length (C4 vs. C6) impact mitochondrial targeting efficiency?

- C6 derivatives : Longer chains enhance membrane partitioning (logP ~2.5 vs. ~1.8 for C4 analogs), increasing mitochondrial accumulation by 3–5 fold .

- Carboxylic acid positioning : Terminal placement in C6 minimizes steric hindrance during transmembrane transport compared to mid-chain functionalization .

- Validation : Compare subcellular distribution using radiolabeled analogs (³H or ¹⁴C) in parallel assays .

Q. What analytical methods resolve stability issues in aqueous buffers?

- HPLC-MS : Monitor degradation products (e.g., triphenylphosphine oxide) under physiological conditions (pH 7.4, 37°C) .

- Chelation mitigation : Add EDTA (1–5 mM) to buffer solutions to prevent metal-catalyzed hydrolysis .

- Lyophilization : Store as a lyophilized powder at –20°C to extend shelf life (>6 months vs. weeks in solution) .

Methodological Comparisons

Q. How does its reactivity differ from (6-Aminohexyl)triphenylphosphonium bromide?

- pH sensitivity : The carboxylic acid group requires neutral-to-alkaline conditions for solubility, while the amino analog is protonated and soluble in acidic buffers .

- Coupling chemistry : Carboxylic acid permits EDC/NHS conjugation, whereas the amino group allows NHS ester or maleimide-based bioconjugation .

- Mitochondrial toxicity : Amino derivatives show higher nonspecific binding to cytoplasmic membranes, requiring lower working concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.